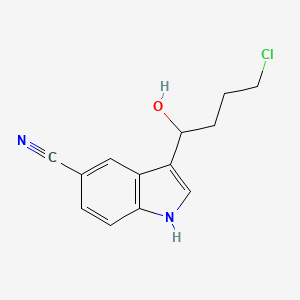
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the 4-chloro-1-hydroxybutyl Side Chain: This step involves the reaction of the indole derivative with 4-chloro-1-hydroxybutyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
- 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile
- 3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carboxamide
Uniqueness
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is unique due to the presence of both the 4-chloro-1-hydroxybutyl side chain and the carbonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
3-(4-Chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, which is well-known for its diverse biological activities. The presence of a chloro group and a hydroxybutyl side chain contributes to its unique chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values suggest it is effective at low concentrations, making it a promising candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast cancer cells (MDA-MB 231 and MCF-7) . The cytotoxicity assays indicate that it exhibits a dose-dependent effect, with IC50 values in the micromolar range. This suggests that the compound could be developed as a therapeutic agent for cancer treatment.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. For instance, it may modulate pathways related to cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study focused on the antibacterial effects of various indole derivatives highlighted that this compound showed potent activity against MRSA with an MIC of 0.98 μg/mL .
- Cytotoxicity Assessment : In assessing cytotoxicity against breast cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the compound's mechanism revealed possible interactions with metabolic enzymes like cytochrome P450, which may play a role in its bioactivity .
Data Summary Table
特性
IUPAC Name |
3-(4-chloro-1-hydroxybutyl)-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,13,16-17H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVHAQWURSFDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(CCCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














